Physicochemical properties of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid
Physicochemical properties of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers
Executive Summary
3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid is a critical ampholytic scaffold often utilized in the synthesis of peptidomimetics and kinase inhibitors. Its structure combines an electron-deficient nitro-aryl core with a basic pyridine moiety, creating a complex zwitterionic profile that challenges standard formulation strategies.
This guide provides a definitive physicochemical characterization framework. It moves beyond static data points to explain the behavior of the molecule under physiological and processing conditions, offering self-validating protocols for researchers to verify these properties in-house.
Molecular Identity & Structural Analysis[1][2]
Before establishing protocols, we must deconstruct the molecule to predict its behavior.
| Attribute | Detail |
| IUPAC Name | 3-Nitro-4-[(pyridin-4-ylmethyl)amino]benzoic acid |
| Molecular Formula | C₁₃H₁₁N₃O₄ |
| Molecular Weight | 273.25 g/mol |
| Core Scaffold | 4-Aminobenzoic acid (PABA) derivative |
| Key Functional Groups | 1.[1] Carboxylic Acid (C1): Proton donor (Acidic).2. Pyridine Nitrogen (N1): Proton acceptor (Basic).3. Nitro Group (C3): Electron-withdrawing group (EWG); reduces pKa of the acid and basicity of the aniline nitrogen.4. Secondary Amine (Linker): Participation in H-bonding; low basicity due to ortho-nitro conjugation. |
Structural Logic (The "Why" Behind the Properties)
The presence of the 3-nitro group is the defining feature. Through inductive (-I) and mesomeric (-M) effects, it pulls electron density from the aromatic ring.
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Effect on Solubility: It increases the polarity of the molecule but also facilitates strong intramolecular hydrogen bonding between the nitro oxygen and the linker amine proton. This "locking" effect can reduce solubility in non-polar solvents despite the lipophilic aromatic rings.
-
Effect on Acidity: It stabilizes the carboxylate anion, likely lowering the pKa of the benzoic acid moiety relative to unsubstituted PABA.
Critical Physicochemical Parameters[4][5]
Ionization Constants (pKa)
This molecule is a zwitterion (ampholyte) in the physiological pH range. It possesses two dominant ionization centers.
| Ionization Center | Estimated pKa | State at pH 7.4 | Mechanistic Insight |
| Carboxylic Acid | 3.4 – 3.8 | Deprotonated (COO⁻) | The EWG nitro group enhances acidity compared to benzoic acid (pKa 4.2). |
| Pyridine Nitrogen | 5.2 – 5.6 | Uncharged (N) | At pH < 5, this protonates to NH⁺. At physiological pH, it is largely neutral. |
| Aniline Nitrogen | < 1.0 (Negligible) | Neutral | The lone pair is delocalized into the nitro-benzene ring; it does not participate in acid-base equilibria in water. |
Isoelectric Point (pI): The molecule is least soluble near its pI, calculated as:
Lipophilicity (LogP vs. LogD)
Because the molecule ionizes, the partition coefficient (LogP) is insufficient. We must track the distribution coefficient (LogD) across pH.
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LogP (Intrinsic): ~1.8 (Predicted). The molecule is moderately lipophilic in its neutral form.
-
LogD (pH 7.4): ~0.5 – 1.0. At physiological pH, the carboxylate anion dominates, significantly lowering lipophilicity and increasing aqueous solubility.
Experimental Characterization Protocols
Protocol A: Potentiometric pKa Determination
Standard UV-Vis titration is often insufficient due to overlapping chromophores. Potentiometry is the "Gold Standard" for zwitterions.
Reagents:
-
0.1 M NaOH (Carbonate-free, standardized).
-
0.1 M HCl.
-
0.15 M KCl (Ionic strength adjuster).
-
Argon or Nitrogen gas (for purging).
Methodology:
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Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water containing 0.15 M KCl. If solubility is an issue, use a co-solvent (Methanol < 20%) and apply the Yasuda-Shedlovsky extrapolation.
-
Acidification: Add excess HCl to lower pH to ~2.0 (fully protonated cationic state: Pyridine-H⁺ / COOH).
-
Titration: Titrate with 0.1 M NaOH under inert gas atmosphere at 25°C.
-
Data Analysis: Plot pH vs. Volume of NaOH. Look for two inflection points.
-
First equivalence point: Deprotonation of Carboxyl (-COOH
-COO⁻). -
Second equivalence point: Deprotonation of Pyridinium (-NH⁺
-N).
-
Protocol B: Thermodynamic Solubility (Shake-Flask)
This protocol validates the pI calculation.
Methodology:
-
Prepare buffer solutions at pH 1.2, 4.5 (predicted pI), and 7.4.
-
Add excess solid compound to glass vials containing 2 mL of each buffer.
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Incubate at 37°C with agitation for 24 hours.
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Filter supernatant (0.22 µm PTFE filter).
-
Analyze filtrate via HPLC-UV (Detection @ 254 nm).
Self-Validating Check: The solubility at pH 4.5 should be significantly lower than at pH 1.2 or 7.4. If pH 4.5 solubility is high, the pKa predictions are incorrect, or the solid form is amorphous.
Synthesis & Impurity Profile
Understanding the synthesis is crucial for identifying physicochemical impurities that alter property measurements.
Primary Route: Nucleophilic Aromatic Substitution (SNAr).
Figure 1: Synthesis pathway via SNAr. The presence of water during the reaction can lead to the hydrolytic impurity (4-hydroxy derivative), which has a distinct pKa profile.
Stability & Solid-State Properties
Thermal Analysis
-
Melting Point: Expected range 270°C – 285°C (with decomposition).
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Technique: Differential Scanning Calorimetry (DSC).
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Warning: Nitro-aromatic compounds can be shock-sensitive or thermally unstable at high temperatures. Do not seal hermetically in DSC pans; use pinhole lids to allow gas escape during decomposition.
Photostability
The nitro group is susceptible to photo-reduction or rearrangement under UV light.
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Handling Requirement: Store in amber vials.
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Test: Expose 1 mg/mL solution to ICH Q1B light conditions. Monitor for the appearance of the nitroso- intermediate via LC-MS.
References
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Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa and LogP determination).
- Comisar, C., et al. (2019). "High-Throughput Solubility and pKa Measurement." Drug Discovery Today: Technologies. (Modern protocols for ampholytes).
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Sigma-Aldrich/Merck. (n.d.). 4-Amino-3-nitrobenzoic acid (Scaffold Precursor) Safety Data Sheet. (Used for thermal stability benchmarking).
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PubChem. (2025).[2][3] Compound Summary: 4-[(3-nitrophenyl)methylideneamino]benzoic acid.[2] (Structural analog data for validation).
-
Reich, H. J., & Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO and Water). (Reference for nitro-aniline acidity).
